Voreloxin Hydrochloride

Cytotoxicity Antiproliferative activity Topoisomerase II inhibition

Select Voreloxin Hydrochloride for its non-substitutable, first-in-class naphthyridine scaffold that poisons topoisomerase II through a distinct mechanism compared to anthracyclines (doxorubicin) or epipodophyllotoxins (etoposide). This compound delivers validated efficacy in p53-independent and P-glycoprotein-mediated multidrug-resistant models, with documented stability of 36 months at -20°C (lyophilized) to ensure multi-year experimental reproducibility. Ideal for AML combination and HRR synthetic lethality studies.

Molecular Formula C18H20ClN5O4S
Molecular Weight 437.9 g/mol
CAS No. 175519-16-1
Cat. No. B1662909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoreloxin Hydrochloride
CAS175519-16-1
Synonyms7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid; hydrochloride
Molecular FormulaC18H20ClN5O4S
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl
InChIInChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1
InChIKeyJJZCCQHWCOXGCL-QNTKWALQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Voreloxin Hydrochloride (CAS 175519-16-1): A First-in-Class Quinolone-Derivative Topoisomerase II Inhibitor for Cancer Research and Therapeutic Development


Voreloxin hydrochloride (vosaroxin, SNS-595, AG 7352) is a first-in-class anticancer quinolone derivative (naphthyridine analog) that functions as a DNA intercalator and topoisomerase II inhibitor, inducing site-selective DNA double-strand breaks, G2 cell cycle arrest, and p53-independent apoptosis [1][2][3]. The compound has undergone extensive clinical evaluation, including Phase I–III trials for acute myeloid leukemia (AML), platinum-resistant ovarian cancer, and non-small-cell lung cancer [2][4]. Its quinolone scaffold differentiates it structurally from anthracyclines (e.g., doxorubicin), epipodophyllotoxins (e.g., etoposide), and anthracenediones (e.g., mitoxantrone)—representing a chemical class not previously used for cancer treatment [1][5].

Why Voreloxin Hydrochloride Cannot Be Substituted with Other Topoisomerase II Inhibitors: Key Differentiators in Cancer Research and Clinical Applications


Despite sharing topoisomerase II inhibition as a core mechanism, voreloxin hydrochloride cannot be substituted with etoposide, doxorubicin, mitoxantrone, or other in-class agents due to fundamental structural and mechanistic differences. Voreloxin belongs to the quinolone/naphthyridine chemical class, whereas etoposide is an epipodophyllotoxin, doxorubicin an anthracycline, and mitoxantrone an anthracenedione [1]. This structural divergence confers distinct DNA intercalation properties, site-selective DNA fragmentation patterns, and differential dependence on topoisomerase II for activity [2]. Critically, voreloxin is not a substrate for P-glycoprotein efflux pumps and induces p53-independent apoptosis, enabling activity in drug-resistant settings where conventional agents fail [3][4]. These characteristics—supported by quantitative in vitro, in vivo, and clinical data—render generic substitution scientifically invalid and highlight voreloxin's unique position in research and therapeutic development.

Voreloxin Hydrochloride: Quantitative Differentiation Data vs. Etoposide, Doxorubicin, and Mitoxantrone for Scientific Selection


Cytotoxicity Against Human Tumor Cell Lines: Voreloxin Hydrochloride vs. Etoposide

Voreloxin hydrochloride exhibits significantly greater cytotoxic potency than etoposide across a broad panel of human tumor cell lines. In a head-to-head comparison in primary acute myeloid leukemia (AML) blasts and myeloid cell lines, voreloxin demonstrated a mean lethal dose 50% (LD50) of 0.13 μM over 48 hours, compared to 2.51 μM for etoposide—representing a 19.3-fold difference in potency [1]. Across 15 human cancer cell lines (including 4 drug-resistant lines), voreloxin exhibited antiproliferative IC50 values ranging from 0.04 to 1.155 μM [2]. In topoisomerase II relaxation assays, voreloxin demonstrated an IC50 of 3.2 μg/mL [3].

Cytotoxicity Antiproliferative activity Topoisomerase II inhibition

p53-Independent Activity: Voreloxin Hydrochloride Retains Potency in p53-Null and Mutant Cancer Models

Voreloxin hydrochloride induces apoptosis independently of p53 status, a critical differentiator from many conventional chemotherapeutics whose efficacy is attenuated in p53-mutant or p53-null tumors. In the p53-null K562 leukemia cell line, voreloxin retained full cytotoxic activity, confirming its p53-independent mechanism [1]. This property is not shared by doxorubicin or etoposide, whose apoptotic induction is partially p53-dependent, leading to reduced efficacy in p53-deficient contexts [2]. Quantitative clinical data from the Phase III VALOR trial demonstrated that in relapsed/refractory AML patients (a population with high p53 mutation prevalence), vosaroxin plus cytarabine improved median overall survival by 1.4 months compared to cytarabine alone in patients older than 60 years [3].

p53-independent apoptosis Drug resistance p53-null cancer

Synergy with Cytarabine in AML: Voreloxin Hydrochloride Combination Index Quantification

Voreloxin hydrochloride demonstrates quantifiable synergistic activity with cytarabine in AML, providing a scientific basis for combination therapy selection. In primary AML patient samples (n=25), the combination of voreloxin and cytarabine exhibited synergy in 22 of 25 samples (88%), with a mean combination index (CI) of 0.79 (CI < 1 indicates synergy) [1]. In contrast, published combination indices for doxorubicin plus cytarabine in similar AML models range from 0.90–1.10, indicating primarily additive rather than synergistic interactions [2]. This synergy translated clinically in the Phase III VALOR trial, where vosaroxin plus cytarabine achieved a complete remission (CR) rate of 30% versus 16% for cytarabine alone in relapsed/refractory AML patients, a 1.9-fold improvement [3].

Synergy Combination therapy Acute myeloid leukemia Cytarabine

In Vivo Efficacy in Drug-Resistant Tumor Models: Voreloxin Hydrochloride vs. Doxorubicin and Mitoxantrone

Voreloxin hydrochloride demonstrates robust in vivo antitumor activity in models resistant to anthracyclines and other topoisomerase II inhibitors. In a panel of 11 solid tumor xenograft models (breast, ovarian, colon, lung, gastric, melanoma) and 3 multidrug-resistant tumor models, voreloxin (25 mg/kg i.v.) produced strong tumor growth inhibition [1]. Notably, objective clinical responses were observed in phase 2 studies of vosaroxin in patients whose cancers were resistant to anthracyclines, including patients with prior doxorubicin or pegylated liposomal doxorubicin (PLD) failure [2]. Mechanistically, this is attributed to voreloxin's lack of P-glycoprotein substrate recognition and p53-independent apoptosis induction [3].

In vivo efficacy Drug resistance Xenograft models Anthracycline-resistant

Chemical Stability and Formulation Characteristics for Procurement and Long-Term Storage

Voreloxin hydrochloride demonstrates defined stability parameters relevant to procurement and experimental planning. In lyophilized form stored at -20°C under desiccated conditions, the compound is stable for 36 months [1]. In DMSO solution, voreloxin hydrochloride exhibits solubility of 20 mg/mL (45.67 mM) at 25°C [2]. For solution storage at -20°C, the recommended use period is 3 months, with aliquoting advised to avoid repeated freeze-thaw cycles [1]. The compound is insoluble in water and ethanol [2]. These parameters compare favorably to doxorubicin hydrochloride, which typically requires storage at 2–8°C and has a lyophilized stability of 24–36 months depending on formulation .

Stability Storage Formulation Lyophilized stability

Voreloxin Hydrochloride: High-Value Research Applications Validated by Comparative Evidence


Acute Myeloid Leukemia (AML) Research: Synergy with Cytarabine and p53-Independent Activity

Voreloxin hydrochloride is optimally suited for AML research where combination therapy with cytarabine is being evaluated. The demonstrated synergy (mean CI = 0.79 in 88% of primary AML samples) and Phase III clinical validation (CR rate 30% vs. 16% for cytarabine alone) provide a robust evidentiary foundation for preclinical and translational studies [1][2]. Additionally, its p53-independent mechanism ensures activity in TP53-mutant AML models, which represent approximately 20–25% of de novo AML cases and are associated with poor prognosis and chemoresistance to standard agents [3].

Drug-Resistant Cancer Models: P-Glycoprotein-Overexpressing and Anthracycline-Resistant Tumors

Researchers investigating multidrug resistance mechanisms should select voreloxin hydrochloride for its retained efficacy in P-glycoprotein-overexpressing and anthracycline-resistant models. Preclinical data confirm strong tumor growth inhibition in 10 of 11 solid tumor xenograft models, including 3 multidrug-resistant tumor models [4]. Clinical responses have been documented in patients with prior anthracycline failure, distinguishing voreloxin from doxorubicin and mitoxantrone in resistance studies [5].

Topoisomerase II Poison Mechanism Studies: Distinct DNA Damage Signature vs. Doxorubicin and Etoposide

Voreloxin hydrochloride offers a mechanistically distinct topoisomerase II poisoning profile, making it a valuable tool for comparative mechanistic studies. Unlike etoposide (which does not intercalate and causes extensive DNA fragmentation) and doxorubicin (which induces detectable replication fork collapse during S phase), voreloxin produces site-selective DNA fragmentation and less overall DNA damage [6][7]. Its differential dependence on homologous recombination repair (HRR) also enables synthetic lethality studies in HRR-deficient cancer models [5].

Long-Term Research Programs Requiring Batch Consistency

For multi-year research programs requiring consistent compound performance across experiments, voreloxin hydrochloride's documented 36-month lyophilized stability (when stored at -20°C under desiccated conditions) supports bulk procurement strategies and minimizes lot-to-lot variability [8]. The defined DMSO solubility of 20 mg/mL (45.67 mM) enables reproducible stock solution preparation across different laboratory settings [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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